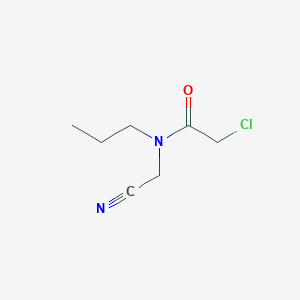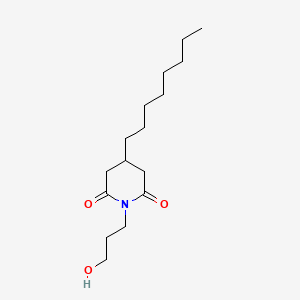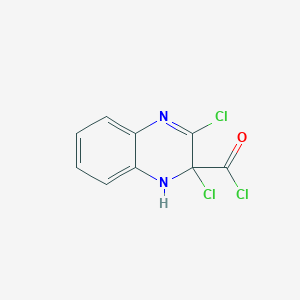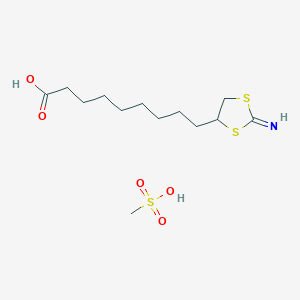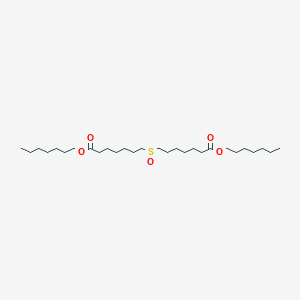![molecular formula C23H52O3Si2 B14584233 Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-75-1](/img/structure/B14584233.png)
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a unique combination of heptyl, methyl, and triethoxysilyl groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and industry. The presence of the triethoxysilyl group allows for attachment to silica surfaces, making it valuable for surface modification and functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. The reaction conditions often include the use of precious metal catalysts such as platinum or rhodium. The general reaction can be represented as follows:
[ \text{Heptyl-Methyl-Alkene} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of fixed-bed reactors with supported catalysts can also be employed to enhance the reaction rate and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
化学反応の分析
Types of Reactions
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group is susceptible to hydrolysis, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the silicon-hydrogen bond.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Oxidation: Oxidized silicon compounds.
Reduction: Reduced silicon compounds.
科学的研究の応用
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silica materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomaterials for improved biocompatibility and functionality.
Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance adhesion and durability.
作用機序
The mechanism of action of diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of the triethoxysilyl group with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with silica surfaces. This process enhances the adhesion and functionalization of the substrate. The heptyl and methyl groups contribute to the hydrophobicity and stability of the compound.
類似化合物との比較
Similar Compounds
Triethoxysilane: An organosilicon compound with a similar triethoxysilyl group but lacks the heptyl and methyl groups.
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane: A similar compound with butyl groups instead of heptyl groups.
Uniqueness
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of heptyl groups, which provide enhanced hydrophobicity and stability compared to compounds with shorter alkyl chains. This makes it particularly valuable for applications requiring durable and water-resistant coatings.
特性
CAS番号 |
61210-75-1 |
|---|---|
分子式 |
C23H52O3Si2 |
分子量 |
432.8 g/mol |
IUPAC名 |
diheptyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C23H52O3Si2/c1-7-12-14-16-18-20-27(6,21-19-17-15-13-8-2)22-23-28(24-9-3,25-10-4)26-11-5/h7-23H2,1-6H3 |
InChIキー |
GELLFTCSJWLAEC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[Si](C)(CCCCCCC)CC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
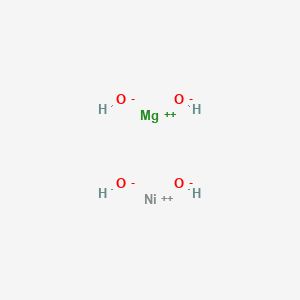
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)

